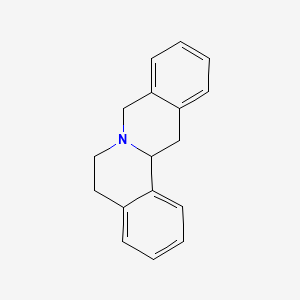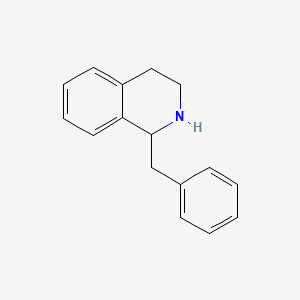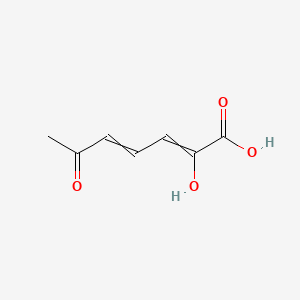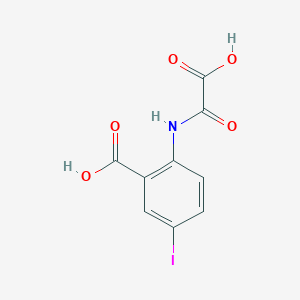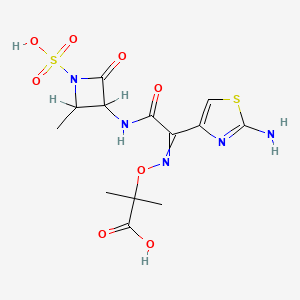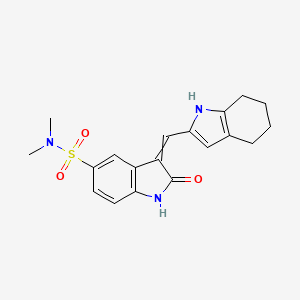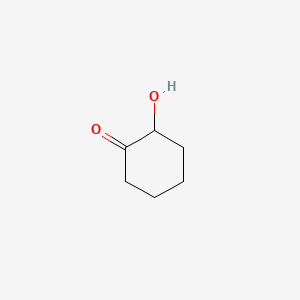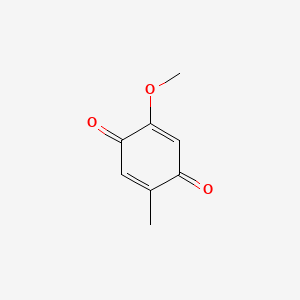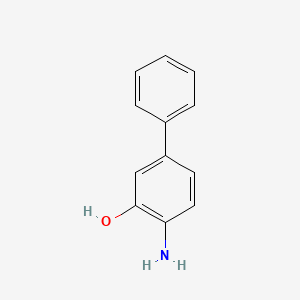![molecular formula C26H28Cl2N4O4 B1217973 1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone CAS No. 79156-75-5](/img/structure/B1217973.png)
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Overview
Description
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone is an imidazole antifungal agent used to treat a variety of fungal infections. It was first patented in 1977 by the Belgian pharmaceutical company Janssen and came into medical use in 1981 . This compound is available in various forms, including tablets, creams, shampoos, and solutions, and is known for its broad-spectrum antifungal activity .
Mechanism of Action
Target of Action
Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol , which is a vital component of the fungal cell membrane .
Mode of Action
Ketoconazole interacts with its target, the 14-α-sterol demethylase, and inhibits its function . This results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by ketoconazole is the sterol biosynthesis pathway . By blocking the function of 14-α-sterol demethylase, ketoconazole hinders the production of ergosterol, a key component of the fungal cell membrane . This disruption in the sterol biosynthesis pathway leads to increased membrane fluidity and prevents the growth of the fungus .
Pharmacokinetics
Ketoconazole exhibits a bioavailability of 37–97% when taken orally . It is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . The metabolites, including N-deacetyl ketoconazole, are mainly excreted in the bile . Ketoconazole is also highly protein-bound, with 84 to 99% binding to plasma proteins, mainly albumin .
Result of Action
The inhibition of ergosterol synthesis by ketoconazole leads to increased fungal cellular permeability . This disrupts the normal functioning of the fungal cell, thereby preventing its growth and proliferation . In addition to its antifungal effects, ketoconazole has also been found to have antiandrogen and antiglucocorticoid properties .
Action Environment
The efficacy and stability of ketoconazole can be influenced by various environmental factors. For instance, ketoconazole’s absorption can be affected by the presence of food, which can increase its Cmax and delay its Tmax . Furthermore, ketoconazole’s interaction with other drugs can also impact its action. For example, it has been reported that ketoconazole’s bioavailability is lower when taken with cimetidine .
Biochemical Analysis
Biochemical Properties
Ketoconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the biosynthesis of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the fungal cell membrane . Ketoconazole also interacts with other cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous compounds .
Cellular Effects
Ketoconazole exerts significant effects on various cell types and cellular processes. It inhibits the growth of fungal cells by disrupting their cell membrane integrity . In human cells, ketoconazole can inhibit steroidogenesis by blocking enzymes involved in the synthesis of steroid hormones such as testosterone and cortisol . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, ketoconazole exerts its effects by binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The resulting accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, ketoconazole can inhibit other cytochrome P450 enzymes, affecting the metabolism of various compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ketoconazole can change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat . In vitro studies have shown that ketoconazole can cause transient elevations in liver enzymes, which usually resolve despite continued therapy . Long-term exposure to ketoconazole can lead to hepatotoxicity and other adverse effects .
Dosage Effects in Animal Models
The effects of ketoconazole vary with different dosages in animal models. At therapeutic doses, ketoconazole effectively treats fungal infections in animals . High doses can lead to adverse effects such as hepatotoxicity, anorexia, vomiting, and adrenal insufficiency . In dogs, high doses of ketoconazole have been associated with cataract development .
Metabolic Pathways
Ketoconazole undergoes extensive metabolism in the liver, primarily through oxidation and degradation of the imidazole and piperazine rings . The major metabolic pathways involve cytochrome P450 enzymes, including CYP3A4 . The metabolites are mainly excreted in the feces, with a small portion eliminated via the kidneys . Ketoconazole can also inhibit the metabolism of other drugs by affecting cytochrome P450 enzymes .
Transport and Distribution
Ketoconazole is well-distributed within the body, reaching various tissues and fluids . It is highly protein-bound in plasma and can penetrate inflamed joint fluid, saliva, bile, urine, sebum, cerumen, feces, tendons, skin, and soft tissue . Ketoconazole crosses the blood-brain barrier poorly, resulting in negligible amounts in the cerebrospinal fluid .
Subcellular Localization
The subcellular localization of ketoconazole is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on steroidogenesis and ergosterol synthesis . Ketoconazole does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole involves the reaction of 1-(4-(4-(2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine-1-yl)ethanone with various reagents under specific conditions . The process typically includes steps such as condensation, elutriation, centrifugation, drying, refining, and packaging .
Industrial Production Methods: Industrial production of ketoconazole involves optimizing the reaction conditions to improve yield and purity while reducing the use of hazardous substances. The process includes mixing the starting compounds in an acid medium, followed by a series of purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction and Substitution: These reactions are less common but can occur under specific conditions involving various reducing agents and nucleophiles.
Major Products: The major metabolites of ketoconazole include M2, M3, M4, and M5, which result from the oxidation of the imidazole moiety .
Scientific Research Applications
1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying solubility and dissolution in various solvents.
Biology: Investigated for its effects on fungal cell membranes and its role in inhibiting ergosterol synthesis.
Medicine: Widely used to treat fungal infections such as seborrheic dermatitis, dandruff, and systemic fungal infections.
Industry: Employed in the formulation of antifungal creams, shampoos, and other topical applications.
Comparison with Similar Compounds
- Miconazole
- Clotrimazole
- Fluconazole
- Itraconazole
- Voriconazole
- Posaconazole
Comparison: 1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone is unique among azole antifungals due to its broad spectrum of activity and its ability to be used both topically and systemically . it has been largely replaced by triazole antifungals such as fluconazole and itraconazole due to its side effects, including gastrointestinal disturbances and hepatotoxicity .
This compound remains a valuable compound in both clinical and research settings, offering insights into antifungal mechanisms and therapeutic applications.
Properties
IUPAC Name |
1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161949 | |
| Record name | (-)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR POWDER. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
0.0866 mg/L, Solubility in water: none | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane. | |
| Record name | Levoketoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 4-methylpentanone | |
CAS No. |
142128-57-2, 65277-42-1, 142128-59-4 | |
| Record name | (-)-Ketoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoketoconazole [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Ketoconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoketoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Ketoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOKETOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
146 °C, 148-152 °C | |
| Record name | KETOCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | KETOCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ketoconazole?
A1: Ketoconazole exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [] It achieves this by targeting the cytochrome P450 (CYP) enzyme, specifically CYP51, which is responsible for a key step in ergosterol synthesis. [] This disruption of ergosterol production leads to impaired membrane permeability and ultimately inhibits fungal growth. []
Q2: How does ketoconazole's inhibition of CYP enzymes contribute to its antifungal activity?
A2: Ketoconazole's primary target is the fungal CYP51 enzyme. [] By blocking the activity of this enzyme, ketoconazole prevents the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis weakens the fungal cell membrane, making it more permeable and ultimately leading to cell death.
Q3: Beyond its antifungal effects, are there other notable downstream consequences of ketoconazole's interaction with CYP enzymes?
A3: Yes, ketoconazole's potent inhibition of CYP enzymes, particularly CYP3A4, extends beyond its antifungal effects, leading to significant drug-drug interactions. [, , , , ] This interaction is especially relevant for orally administered drugs metabolized by CYP3A4, as ketoconazole can significantly increase their plasma concentrations, potentially leading to adverse effects. [, , ]
Q4: What are the implications of ketoconazole's inhibition of human CYP3A4 for drug development?
A4: Ketoconazole has become a valuable tool in drug development to assess the role of CYP3A4 in the metabolism of new drug candidates. [, ] By co-administering ketoconazole with a candidate drug, researchers can determine the extent to which CYP3A4 contributes to its clearance and identify potential drug-drug interaction liabilities. [, ] This information is crucial for optimizing drug dosing regimens and ensuring patient safety during clinical trials and post-marketing.
Q5: What is the molecular formula and weight of ketoconazole?
A5: The molecular formula of ketoconazole is C26H28Cl2N4O4. Its molecular weight is 531.44 g/mol.
Q6: Does the form in which ketoconazole is delivered affect its efficacy?
A6: Yes, the formulation of ketoconazole can significantly impact its effectiveness. [, , ] For example, the dissolution rate of ketoconazole tablets is pH-dependent, influencing its absorption and bioavailability. [] Researchers have explored different formulations like microcapsules [] and foam formulations [] to improve its delivery and therapeutic outcomes in various applications.
Q7: How does the presence of food affect the absorption of ketoconazole?
A7: While food does not significantly impact the extent of ketoconazole absorption, it can delay the time it takes to reach peak serum concentrations. [, ] This delay suggests a potential influence of food on the rate of absorption, potentially due to altered gastric emptying or drug dissolution.
Q8: Is the elimination of ketoconazole dose-dependent?
A8: Studies suggest that the pharmacokinetics of ketoconazole may be dose-dependent, with higher doses resulting in a disproportionate increase in half-life and area under the curve, indicating potential saturation of elimination pathways. []
Q9: Does ketoconazole effectively penetrate the cerebrospinal fluid?
A9: Yes, ketoconazole has been shown to penetrate the cerebrospinal fluid (CSF), although the concentrations achieved vary depending on factors such as dose, route of administration, and presence of inflammation. [, ] This penetration is particularly relevant for treating fungal infections of the central nervous system.
Q10: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of ketoconazole?
A10: The efficacy of ketoconazole has been extensively studied using both in vitro and in vivo models. [, , ] In vitro studies often involve determining the minimum inhibitory concentration (MIC) of ketoconazole against various fungal species using methods like broth microdilution and agar diffusion. [, , ] These studies provide insights into ketoconazole's antifungal potency and spectrum of activity. [, , ]
Q11: Has ketoconazole shown efficacy against specific types of fungal infections in clinical trials?
A11: Ketoconazole has demonstrated clinical efficacy in treating various fungal infections, including dermatophytosis, onychomycosis, and mucocutaneous candidiasis. [] Its efficacy has been evaluated in numerous clinical trials, establishing it as a valuable antifungal agent for these conditions.
Q12: What are the known mechanisms of resistance to ketoconazole in fungi?
A12: Resistance to ketoconazole can arise from various mechanisms, including alterations in the target enzyme (CYP51), overexpression of efflux pumps that reduce intracellular drug accumulation, and mutations in genes involved in ergosterol biosynthesis. [, ] Understanding these mechanisms is crucial for developing strategies to combat ketoconazole resistance and improve treatment outcomes.
Q13: What are the potential long-term effects of ketoconazole use, particularly on the liver?
A13: Ketoconazole, particularly when administered orally, has been associated with hepatotoxicity, which can manifest as elevated liver enzymes or, in rare cases, severe liver injury. [, , ] This toxicity is thought to be primarily idiosyncratic, meaning it occurs unpredictably in susceptible individuals.
Q14: Have there been efforts to improve the delivery of ketoconazole to specific targets or tissues?
A14: Researchers have explored various strategies to enhance ketoconazole delivery, including novel formulations such as microcapsules and foam formulations, aiming to improve its penetration into target tissues while minimizing systemic exposure and potential side effects. [, ]
Q15: What analytical methods are commonly used to measure ketoconazole concentrations?
A15: Ketoconazole concentrations are typically measured using high-performance liquid chromatography (HPLC) methods. [, ] These methods offer high sensitivity and specificity, allowing accurate quantification of ketoconazole in biological samples, which is essential for pharmacokinetic studies and therapeutic drug monitoring.
Q16: What are some alternatives to ketoconazole for the treatment of fungal infections?
A17: Several alternative antifungal agents are available, including other azoles like fluconazole and itraconazole, as well as non-azole antifungals such as terbinafine and amphotericin B. [, ] The choice of antifungal agent depends on factors such as the specific fungal species causing the infection, the site of infection, and individual patient factors.
Q17: When was ketoconazole first introduced, and what impact did it have on the treatment of fungal infections?
A18: Ketoconazole was first introduced in the early 1980s as a novel broad-spectrum antifungal agent. [, , ] It represented a significant advancement in antifungal therapy due to its oral availability and efficacy against a wide range of fungal species. Ketoconazole's introduction marked a milestone in managing fungal infections, offering a more convenient and effective alternative to previously available treatments.
Q18: How has ketoconazole contributed to research in fields beyond antifungal therapy?
A19: Ketoconazole has played a crucial role in advancing our understanding of drug metabolism and pharmacokinetic interactions, particularly those mediated by CYP3A4. [, ] Its well-characterized inhibitory effects on CYP3A4 have made it a valuable tool in drug discovery and development for investigating the role of this enzyme in the metabolism of new drug candidates.
Q19: Are there examples of synergistic effects when combining ketoconazole with other drugs?
A20: Ketoconazole, when combined with other antifungal agents like flucytosine, has demonstrated synergistic activity against certain fungal infections, enhancing their efficacy. [] This synergy underscores the potential benefits of combination therapy in improving treatment outcomes for challenging fungal infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





